Product packaging for 4H-1-Benzopyran(Cat. No.:CAS No. 254-03-5)

4H-1-Benzopyran

Cat. No.: B1219905
CAS No.: 254-03-5
M. Wt: 132.16 g/mol
InChI Key: JCIDEANDDNSHQC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran, also commonly known as chromone, is a privileged scaffold in medicinal and analytical chemistry prized for its versatile research applications . This compound and its numerous derivatives serve as key precursors and intermediates in pharmaceutical research for the development of novel therapeutic agents. Studies have highlighted their potential as antiproliferative compounds, showing significant activity against a panel of cancer cell lines, such as MDA-MB-231, while demonstrating minimal cytotoxicity to normal cell lines, indicating a promising selective profile for an anticancer agent . Beyond drug discovery, this compound derivatives are established analytical reagents. They function as complexing agents for the spectrophotometric determination of various transition metal ions, including Niobium (V), Vanadium (V), and Zirconium (IV) . The oxygen donor carbonyl and hydroxyl groups in their structure enable chelation with metals, forming highly sensitive, colored complexes that can be quantified, often after extraction into organic solvents like dichloromethane . Furthermore, recent research has explored the development of novel near-infrared fluorescent this compound molecules. These compounds, with a compact donor-acceptor-donor architecture, exhibit significant solvent and viscosity sensitivity, making them candidates for use as optical imaging probes and environmental sensors in cellular assays . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B1219905 4H-1-Benzopyran CAS No. 254-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIDEANDDNSHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180050
Record name 4H-1-Benzopyran
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-03-5
Record name 4H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran
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Record name 4H-1-Benzopyran
Source EPA DSSTox
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Advanced Synthetic Methodologies for 4h 1 Benzopyran Systems

Strategies for Benzopyran Ring System Construction

Photochemical and Electrochemical Methods in 4H-1-Benzopyran Synthesis

Photochemical and electrochemical techniques have emerged as powerful, sustainable, and efficient tools for the synthesis and functionalization of this compound derivatives. These methods often operate under mild conditions, utilize light or electricity as clean energy sources, and can lead to unique reactivity patterns not easily accessible through traditional thermal methods.

Photochemical Synthesis: Visible-light photocatalysis has revolutionized chromene synthesis, enabling greener transformations by using light as an abundant energy source nih.govresearchgate.netresearchgate.net. These methodologies often employ photoredox catalysts to generate reactive intermediates, facilitating complex molecular constructions. For instance, multicomponent reactions (MCRs) for synthesizing chromeno[4,3-b]chromenes have been successfully achieved using photocatalysts like TiO₂/CuWO₄ heterojunctions under green laser irradiation rsc.org, or histaminium (B1265317) tetrachlorozincate nanoparticles under green LED irradiation nih.gov. These reactions typically involve the condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and 4-hydroxycoumarin (B602359), often proceeding under solventless conditions at room temperature with high yields nih.govnih.gov.

Another significant photochemical approach involves the photo-Fries rearrangement coupled with an intramolecular oxa-Michael addition, which provides a facile route to substituted chroman-4-ones conicet.gov.ar. Furthermore, dye-sensitized photooxygenation, using sensitizers like methylene (B1212753) blue, has been employed for the synthesis of 3-C-aroyl-2-aryl-4H-1-benzopyran-4-ones from their 3-arylidene precursors tandfonline.comtandfonline.com. Photolysis involving hydrogen abstraction has also been utilized for the synthesis of benzopyronospiropyrans beilstein-journals.org.

Electrochemical Synthesis: Electrochemical methods, particularly electrocatalytic multicomponent reactions (EMCRs), offer environmentally benign and efficient pathways to construct chromene scaffolds amecj.comiau.irresearchgate.netacademie-sciences.froiccpress.comresearchgate.net. These reactions typically occur in undivided cells with specific electrode materials and electrolytes, often at room temperature, leading to high yields and selectivity.

Synthesis of Chromeno[3',4':5,6]pyrano[2,3-d]pyrimidines: These compounds can be synthesized via electrocatalytic transformation of barbituric acid, aromatic aldehydes, and 4-hydroxycoumarin in alcohols using an iron cathode and platinum anode with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as an electrolyte, achieving yields between 54-92% amecj.com.

Synthesis of Spirooxindole-Chromene Derivatives: An efficient electrosynthesis using a Fe-Mn-O composite cathode and potassium bromide as an electrolyte in ethanol/DMSO media yields these hybrid structures with high efficiency (83-91%) iau.ir.

Synthesis of 2-Amino-4H-chromenes: Electrochemical condensation of salicylaldehydes, malononitrile (B47326), and CH acids in alcoholic media with sodium bromide as an electrolyte provides these derivatives in good to high yields (65-86%) researchgate.netoiccpress.comresearchgate.net. This method is noted for its selectivity and yield compared to traditional chemical base catalysis researchgate.net.

Table 1: Examples of Photochemical and Electrochemical Synthesis of this compound Derivatives

Reaction TypeSubstratesCatalyst/ElectrodeConditionsYield (%)Reference(s)
Photocatalytic MCRAromatic aldehydes, 1,3-dicarbonyls, 4-hydroxycoumarinTiO₂/CuWO₄ heterojunctionGreen laser, RT, 30 min88-96 rsc.org
Photocatalytic MCRAldehydes, dimedone, 4-hydroxycoumarinHistaminium tetrachlorozincate nanoparticlesGreen LED, RT, open air, solventless80-95 nih.gov
Electrocatalytic MCRBarbituric acid, aromatic aldehydes, 4-hydroxycoumarinFe (cathode), Pt (anode), TBAF electrolyteUndivided cell, constant current, alcohols, RT54-92 amecj.com
Electrocatalytic MCRCyclic-1,3-diones, malononitrile, isatinsFe-Mn-O composite cathode, KBr electrolyteUndivided cell, ethanol/DMSO83-91 iau.ir
Electrocatalytic MCRSalicylaldehydes, various CH acidsUndivided cell, NaBr electrolyteAlcohols, RT65-86 researchgate.net
Photochemical3-Arylidene-2-aryl-2,3-dihydro-4H-1-benzopyran-4-onesMethylene blue (sensitizer)Photooxygenation with tungsten lamps, O₂ stream, methanol (B129727)Moderate to good tandfonline.comtandfonline.com
PhotochemicalAryl 3-methyl-2-butenoate estersN/A (UV light)Biphasic base-catalyzed system, photo-Fries rearrangement, oxa-Michael additionGood to high conicet.gov.ar

Post-Synthetic Functionalization and Derivatization of this compound Scaffolds

Once the core this compound structure is synthesized, various methods can be employed to introduce further complexity and tune its properties through post-synthetic functionalization.

Regioselective Substitution and Coupling Reactions

Regioselective functionalization of the this compound scaffold is crucial for creating diverse molecular architectures with precise control over substitution patterns. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful strategies for this purpose.

Palladium-Catalyzed C-H Arylation: Palladium catalysis, often guided by heteroatoms within the molecule, enables highly site-selective C-H arylation of 4H-chromenes nih.govwiley-vch.descispace.comresearchgate.net. This approach allows for the diastereoselective assembly of complex structures, such as the core of Myristinin B, through dual C-H functionalization nih.gov. These methods leverage the inherent reactivity of C-H bonds, bypassing the need for pre-functionalized starting materials.

Palladium-Catalyzed Coupling: Halogenated chromones can undergo palladium-catalyzed coupling reactions with alkenes, leading to vinylated chromones. This process, known as vinylation, occurs regioselectively at the original site of halogenation, providing a clean method for introducing substituents onto the chromone (B188151) ring system rsc.org.

Other Coupling and Substitution Reactions: For specific intermediates like 3-benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one, reactions such as Suzuki-Miyaura coupling with arylboronic acids and nucleophilic substitution of the bromine atom by amines or thiols are synthetically relevant vulcanchem.com.

Table 2: Examples of Regioselective Functionalization and Coupling Reactions

Reaction TypeSubstrateCatalyst/ReagentFunctionalization/TransformationRegioselectivity/Key FeatureReference(s)
Pd-catalyzed C-H Arylation4H-ChromenesPalladium catalystArylationSite-selective, heteroatom-guided nih.govwiley-vch.descispace.comresearchgate.net
Pd-catalyzed CouplingHalogeno-4H-1-benzopyran-4-onesPd(0) speciesVinylation with alkenesRegiospecific at the site of halogenation rsc.org
Nucleophilic Substitution3-benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-oneAmines, thiolsBromine displacementN/A vulcanchem.com
Suzuki-Miyaura Coupling3-benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-oneArylboronic acids, Pd catalystC-C bond formationN/A vulcanchem.com

Synthesis of Hybrid this compound Compounds

The creation of hybrid molecules, where the this compound core is linked to other pharmacologically relevant scaffolds, is a significant area of research. These hybrids often exhibit enhanced or novel biological activities.

Furan-Chromenone Hybrids: Directed synthetic methods have been developed for hybrid compounds linking furan-2(3H)-ones with chromen-4(4H)-ones, yielding structures like (E)-3-{[2-oxo-5-arylfuran-3(2H)-ylidene]methyl}-4H-1-benzopyran-4-ones researchgate.netnih.gov.

Benzopyran-Isoxazole Hybrids: Conjugating isoxazole (B147169) moieties to the benzopyran-4-one core via various linkers (e.g., ester, acetal, amide) has led to compounds with significant antiproliferative activities. Hybrid compounds formed through esterification of isoxazole carboxylic acids with hydroxymethyl-substituted benzopyran-4-ones demonstrated notable selectivity against cancer cell lines nih.govmdpi.com.

Fluorescent Molecules: Novel fluorescent molecules based on the this compound core have been designed with a donor-acceptor-donor architecture, exhibiting near-infrared emission and promising properties for optical imaging probes mdpi.com.

Table 3: Examples of Hybrid this compound Compound Synthesis

Hybrid TypeKey ComponentsSynthesis StrategyNotable Feature/ActivityReference(s)
Furan-Chromenone HybridFuran-2(3H)-ones, Chromen-4(4H)-oneDirected method linking the two scaffolds(E)-3-{[2-oxo-5-arylfuran-3(2H)-ylidene]methyl}-4H-1-benzopyran-4-ones researchgate.netnih.gov
Benzopyran-Isoxazole HybridBenzopyran-4-one, IsoxazoleFormylation followed by esterification or other linker formation (e.g., acetal, amide)Significant antiproliferative activity against cancer cell lines (e.g., compounds 5a-d) nih.govmdpi.com
Fluorescent 4H-1-BenzopyranesThis compound core, donor-acceptor-donor architectureRational design and synthesisNear-infrared fluorescence, high viscosity sensitivity, cellular uptake, low toxicity, potential imaging probes mdpi.com

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic studies for this compound synthesis often involve kinetic analyses, computational studies (e.g., DFT), and identification of reactive intermediates.

Photocatalytic Mechanisms: Photocatalyzed multicomponent reactions frequently proceed via radical pathways, involving reactive species such as superoxide (B77818) radicals (˙O₂⁻), hydroxyl radicals (OH˙), and holes (h⁺) nih.govnih.gov. Detailed mechanisms for these transformations have been proposed, elucidating the role of the photocatalyst and light irradiation nih.govresearchgate.net.

Electrochemical Mechanisms: Electrosynthesis relies on electron transfer between electrodes and substrates, generating highly reactive intermediates under mild conditions academie-sciences.fr. Mechanisms for electrocatalytic multicomponent reactions (EMCRs) have been investigated, highlighting the role of electrogenerated species and reaction pathways oiccpress.comresearchgate.net.

C-H Activation Mechanisms: The mechanisms of palladium-catalyzed C-H activation and functionalization are complex, involving oxidative addition, migratory insertion, and reductive elimination steps, often influenced by directing groups nih.govwiley-vch.deresearchgate.net.

Nucleophilic Addition and Ring Opening: Ab initio and density functional theory (DFT) calculations have been employed to elucidate the mechanism of nucleophilic addition of hydroxide (B78521) ions to the this compound-4-one core, followed by ring opening, revealing different pathways depending on the specific substrate and conditions researchgate.net.

Kinetic Studies: Spectroscopic methods like UV-Vis spectrophotometry, coupled with kinetic modeling (e.g., pseudo-first order kinetics) and DFT calculations, are used to determine reaction rates, activation parameters, and propose detailed mechanisms for various chromene synthesis reactions, including those employing green catalysts like fructose (B13574) or caffeine (B1668208) researchgate.netphyschemres.org. For example, studies on the synthesis of 4H-tetrahydrobenzo[b]pyrans have identified the first step as potentially rate-determining researchgate.netphyschemres.org.

Photolysis and Photooxygenation Mechanisms: Mechanisms for product formation during the photolysis of benzopyronospiropyrans involving hydrogen abstraction beilstein-journals.org and the proposed mechanism for dye-sensitized photooxygenation reactions have been investigated tandfonline.comtandfonline.com.

Theoretical and Computational Chemistry Studies of 4h 1 Benzopyran

Quantum Chemical Analysis of 4H-1-Benzopyran Electronic Structure

Quantum chemical calculations are employed to elucidate the intrinsic electronic properties of this compound, offering a detailed understanding of its electron distribution, bonding characteristics, and energy levels.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a cornerstone in computational chemistry for investigating the electronic structure of molecules. For the this compound core and its derivatives, DFT calculations have been instrumental in determining optimized molecular geometries, charge distributions, molecular electrostatic potential (MEP) maps, and predicting spectroscopic properties such as UV-Vis absorption spectra. scispace.comekb.eg Studies frequently utilize functionals like B3LYP or M06-2X, often in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to achieve accurate results. scispace.comekb.egresearchgate.netrsc.orgresearchgate.netacs.org

DFT calculations are also pivotal for evaluating non-linear optical (NLO) properties, which are influenced by the electronic delocalization inherent in the benzopyran system. ekb.egrsc.orgresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, often performed within DFT frameworks, helps to characterize intramolecular and intermolecular interactions and provides insights into electron delocalization pathways. ekb.eg While direct DFT data for the unsubstituted this compound itself might be less prevalent in the literature compared to its functionalized counterparts, the application of DFT to its structural motif is well-established for understanding its fundamental electronic behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction of this compound

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the chemical reactivity of molecules. ekb.egresearchgate.netrsc.orgresearchgate.netajol.inforesearchgate.netajol.inforesearchgate.netirjet.netresearchgate.net The energy gap between the HOMO and LUMO (E_gap) serves as a critical indicator of a molecule's stability and propensity for chemical reactions, with narrower gaps generally correlating with higher reactivity and a greater likelihood of electron transfer. ekb.egresearchgate.netrsc.orgresearchgate.netajol.inforesearchgate.netajol.inforesearchgate.netirjet.netresearchgate.net

Studies on various benzopyran derivatives have reported HOMO-LUMO gaps typically in the range of 5-6 eV, with variations influenced by the nature and position of substituents. rsc.orgresearchgate.net The spatial distribution of these frontier orbitals, visualized through FMO analysis, highlights regions within the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting preferred reaction sites. ekb.egresearchgate.net Additionally, key global reactivity descriptors such as chemical hardness, softness, electronegativity, ionization potential, and electron affinity are derived from HOMO and LUMO energies, offering a comprehensive understanding of the compound's chemical characteristics. ekb.egrsc.orgresearchgate.netirjet.net For instance, a lower band gap is often associated with reduced hardness and increased softness, suggesting enhanced reactivity. rsc.orgresearchgate.net

Table 2: Illustrative HOMO/LUMO Energies and Band Gaps (from derivative studies) These values are derived from studies on substituted benzopyran derivatives to illustrate the application of FMO theory.

Compound/StudyHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method/LevelSource
Derivative 4a (2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile)-6.708-1.5405.168M06-2X/6-31G(d,p) rsc.orgresearchgate.net
Derivative 4b (2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester)-7.240-0.9326.308M06-2X/6-31G(d,p) rsc.orgresearchgate.net

Table 3: Illustrative Reactivity Descriptors (from derivative studies) These values are derived from studies on substituted benzopyran derivatives to illustrate the application of FMO theory.

Compound/StudyHardness (eV)Softness (eV⁻¹)Method/LevelSource
Derivative 4a0.0945.266M06-2X/6-31G(d,p) rsc.orgresearchgate.net

Molecular Modeling and Dynamics Simulations for this compound Systems

Molecular modeling techniques, including docking and molecular dynamics simulations, are extensively employed to investigate the interactions of benzopyran derivatives with biological targets and to understand their conformational preferences.

Ligand-Target Interaction Modeling of this compound Derivatives

Molecular modeling, encompassing docking and molecular dynamics simulations, is widely utilized to study the interactions of benzopyran derivatives with various biological targets. acs.orgajol.inforesearchgate.netajol.inforesearchgate.netresearchgate.netglobalresearchonline.netresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgacs.orgfrontiersin.org These computational approaches aim to elucidate binding affinities, identify critical amino acid residues involved in interactions, and predict mechanisms of action, particularly in the context of drug discovery for conditions such as cancer and inflammation. researchgate.netglobalresearchonline.netresearchgate.netacs.org

Docking simulations typically employ scoring functions to rank potential binding modes, with more negative binding energy values indicating stronger affinities. For instance, a docking score of -8.17 kcal/mol was reported for a specific chromene derivative bound to tubulin, highlighting the importance of hydrogen bonding in achieving high binding affinity. globalresearchonline.net Research has explored the interactions of the chromene scaffold with targets including tubulin, oestrogen receptors, TNF-α receptors, methyltransferase enzymes, and aldose reductase. globalresearchonline.netresearchgate.netacs.org Molecular dynamics simulations further enhance this understanding by providing insights into the stability and dynamic behavior of ligand-target complexes over time. frontiersin.orgfrontiersin.org

Table 4: Illustrative Docking Scores (from derivative studies) These scores are from studies on substituted benzopyran derivatives to illustrate ligand-target interaction modeling.

Ligand/Target ComplexDocking Score (kcal/mol)NotesSource
Chromene derivative/Tubulin-8.17Highest score, four H-bonds globalresearchonline.net
Chromene derivative/Methyltransferase-8.73Strongest complex formation researchgate.net
Chromene derivative/COX-2-9.12Strongest complex formation researchgate.net

Conformational Analysis and Tautomerism Studies of this compound

Conformational analysis, often performed using DFT or ab initio methods, is employed to determine the preferred three-dimensional structures of benzopyran molecules and their derivatives. vulcanchem.comcdnsciencepub.comresearchgate.netnih.govvulcanchem.com These studies can reveal non-planar conformations arising from steric interactions, as observed in substituted chromenone derivatives. vulcanchem.com Specific puckering parameters, such as Q, θ, and φ, are utilized to quantitatively describe the deviation from planarity in cyclic systems. nih.gov

Tautomerism, particularly keto-enol tautomerism, is a relevant phenomenon for benzopyran derivatives featuring hydroxyl groups, influencing their electronic states and reactivity. vulcanchem.comacs.orgmdpi.com Computational predictions suggest that enol tautomers are generally more stable in aprotic solvents, while proton transfer mechanisms can occur in protic media. acs.orgmdpi.com Investigating tautomeric forms is crucial for understanding the photophysical properties and potential proton transfer dynamics within these molecular systems. mdpi.com

Computational Prediction of Reaction Pathways and Mechanistic Exploration for this compound Transformations

Computational chemistry plays a critical role in elucidating reaction mechanisms and predicting reaction pathways for transformations involving the this compound scaffold. vulcanchem.comnih.govrsc.orgescholarship.orgresearchgate.netx-mol.netbeilstein-archives.orgresearchgate.netnih.govresearchgate.net Techniques such as DFT are employed to analyze reaction kinetics, thermodynamics, and transition states, providing detailed mechanistic insights. beilstein-archives.org

Examples include the mechanistic investigation of palladium-catalyzed arylfluorination of chromenes, which has revealed regioselectivity and identified divergence points in reaction pathways. rsc.orgescholarship.org Computational studies have also been applied to multi-component reactions (MCRs) for the synthesis of benzopyran derivatives, detailing key steps like Knoevenagel condensation, Michael addition, and cyclization. vulcanchem.com The Algar-Flynn-Oyamada (AFO) reaction mechanism for the synthesis of flavonols has been revisited through computational studies, offering a deeper understanding of the process. beilstein-archives.org Furthermore, computational analysis has contributed to understanding the gas-phase pyrolysis mechanisms of lignin (B12514952) model compounds that incorporate benzopyran structures. nih.gov

Advanced Characterization and Analytical Methodologies for 4h 1 Benzopyran

Spectroscopic Techniques in Structural Elucidation of 4H-1-Benzopyran Derivatives

Spectroscopic methods are indispensable tools for confirming the structures of synthesized or isolated this compound derivatives, providing detailed information about their molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone for structural elucidation. Advanced NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for assigning signals to specific atoms and establishing connectivity within complex benzopyran structures mdpi.comumn.edutandfonline.comresearchgate.netnih.gov. These multidimensional experiments allow for the mapping of proton-proton and proton-carbon proximities, unequivocally confirming the positions of substituents and the integrity of the benzopyran core. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to simulate NMR chemical shifts, thereby corroborating experimental assignments and predicting the most stable stereoisomers umn.edu.

Table 4.1.1: Characteristic NMR Chemical Shift Ranges for Benzopyran Derivatives

Proton/Carbon TypeTypical Chemical Shift Range (ppm)Technique(s)Reference(s)
C-2 (oxygenated)78.8–80.2¹³C NMR mdpi.com
C-341.7–43.4¹³C NMR mdpi.com
C-694.8–96.8¹³C NMR mdpi.com
H-2 (methine)5.07–5.64¹H NMR mdpi.comnih.gov
C=O (carbonyl)~165-168¹³C NMR mdpi.comijcce.ac.ir
NH₂ stretching3381–3424¹H NMR mdpi.com

Mass Spectrometry (MS) Techniques for this compound Derivatives

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification and structural confirmation. Electron Ionization (EI) mass spectrometry often reveals a stable molecular ion, which is frequently the base peak for many chromone (B188151) derivatives, indicating significant delocalization and stability ajol.inforesearchgate.net. Common fragmentation pathways include the loss of small neutral molecules like carbon monoxide (CO) and methyl radicals (•CH₃), as well as retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions ajol.inforesearchgate.netnih.govcore.ac.ukbenthamopen.com. High-resolution mass spectrometry (HRMS) is essential for determining precise elemental compositions from accurate mass measurements, distinguishing between isobaric species. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting selected ions, providing detailed information about their structure nih.gov.

Table 4.1.2: Common Fragmentation Pathways in Mass Spectrometry of Benzopyran Derivatives

Fragmentation EventMass Loss (Da)Observed Fragment Ion(s) (m/z) ExampleNotesReference(s)
Loss of Methyl Radical (•CH₃)15[M-15]⁺Common for derivatives with methyl substituents, forming iminium cations. ajol.infonih.gov
Loss of Carbon Monoxide (CO)28[M-28]⁺Often from the pyrone ring, potentially leading to benzofuran-like structures. core.ac.ukbenthamopen.com
Retro-Diels-Alder (RDA) FragmentationVariable[C₇H₅O]⁺ (m/z 105) or similarCleavage of the heterocyclic ring. ajol.inforesearchgate.net
Combined Loss of CO and •CH₃43[M-43]⁺ nih.gov
Loss of Phenyl Ring (via C₆H₄ + •CH₃)91[M-91]⁺Applicable to phenyl-substituted derivatives. nih.gov
Formation of Benzopyrylium (Chromylium) IonsH• or CH₃•[C₉H₅O]⁺ (m/z 133)Stable ions formed via rearrangement, often with significant kinetic energy release. core.ac.uk

Vibrational Spectroscopy (IR, Raman) in this compound Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, offering insights into the presence of specific functional groups within this compound derivatives. IR spectroscopy is particularly useful for identifying characteristic absorption bands associated with carbonyl (C=O) groups, typically found in the range of 1634–1686 cm⁻¹ for chromones mdpi.com, and C-O stretching vibrations (around 1200-1000 cm⁻¹) indicative of the ether linkage in the pyran ring researchgate.net. Other common bands include those for O-H stretching (broad, ~3400-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching in aromatic rings. Raman spectroscopy, while also probing vibrational modes, offers advantages such as minimal sample preparation, suitability for aqueous solutions, and sensitivity to symmetric vibrations. Characteristic bands for chromene structures are often observed in the fingerprint region (below 1500 cm⁻¹), including C-O stretching and ring vibrations researchgate.net.

Table 4.1.3: Characteristic Vibrational Bands in IR Spectroscopy of Benzopyran Derivatives

Functional Group / VibrationCharacteristic Wavenumber (cm⁻¹)NotesReference(s)
C=O (Carbonyl)1634–1686Key functional group in chromone and coumarin (B35378) structures. mdpi.com
C-O (Ether/Phenolic)1200–1000Indicates the presence of the pyran ring oxygen and potentially phenolic hydroxyl groups. researchgate.net
O-H (Hydroxyl)3477–3634 (broad)Present in hydroxyl-substituted derivatives, indicative of chelating sites. mdpi.com
C=C (Aromatic/Olefinic)~1424, 1577-1585Aromatic ring stretching and potential C=C within the pyran ring. ijcce.ac.irchemmethod.com
C-H (Stretching)~2977, 3082.39Aliphatic and aromatic C-H stretching modes. ijcce.ac.irresearchgate.netchemmethod.com
C≡N (Nitrile)2178–2207, 2200–2256Present in derivatives synthesized with malononitrile (B47326) or cyanoacetate. mdpi.comijcce.ac.ir

Chromatographic and Separation Science Applications for this compound Compounds

Chromatographic techniques are essential for the purification, separation, and analysis of this compound derivatives, especially when dealing with complex mixtures or isomers. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC using C18 stationary phases, is widely employed for its high resolution and sensitivity nih.govresearchgate.netnih.gov. Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified or buffered to optimize separation. Detectors such as UV-Vis and Mass Spectrometry (MS) are commonly coupled with HPLC for compound identification and quantification nih.gov. Gas Chromatography (GC), often coupled with MS (GC-MS), is also utilized, especially for more volatile derivatives, providing both separation and structural information researchgate.net. Preparative HPLC allows for the isolation of pure compounds from crude reaction mixtures or natural extracts, with conditions often transferable from analytical scale to semi-preparative scale nih.gov.

This compound Derivatives as Analytical Reagents

The structural features of many this compound derivatives, particularly the presence of hydroxyl and carbonyl groups in specific orientations, endow them with excellent chelating properties. This makes them valuable as analytical reagents for the spectrophotometric determination of various transition metal ions.

Complexation and Chelation Chemistry with Transition Metal Ions

This compound derivatives, especially those belonging to the chromone and flavonoid families, act as versatile ligands capable of forming stable, colored complexes with numerous transition metal ions. The chelating ability often arises from the interaction of metal ions with vicinal hydroxyl and carbonyl groups, forming five- or six-membered chelate rings. These complexes typically exhibit characteristic absorption maxima (λmax) in the visible region, allowing for sensitive spectrophotometric quantification.

Several benzopyran derivatives have been developed and utilized as chromogenic reagents for the determination of metals such as Vanadium (V), Molybdenum (V, VI), Niobium (V), Tungsten (VI), Tin (II), Palladium (II), and others . The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand), and their formation is typically optimized by controlling parameters like pH and solvent. The high molar absorptivities (ε) of these complexes, often exceeding 10⁴ L mol⁻¹ cm⁻¹, contribute to the high sensitivity of the analytical methods scholarsresearchlibrary.comoaji.netalga.cz.

Table 4.3.1: Examples of this compound Derivatives as Analytical Reagents for Transition Metal Ions

Derivative Name / AbbreviationMetal Ion DeterminedComplex Stoichiometry (M:L)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Extraction SolventReference(s)
3-hydroxy-2-(2'-thienyl)-4H-chromen-4-one (HTC)Nb(V)1:24205.0357 × 10⁴Dichloromethane (B109758)
2-(2'-furyl)-3-hydroxy-4-oxo-4H-1-benzopyran (FHB)Mo(V,VI), V(V)1:2 (for V(V))410 (V)Not specifiedChloroform
6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB)W(VI)1:24203.125 × 10⁴Chloroform scholarsresearchlibrary.com
6-chloro-3-hydroxy-7-methyl-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (CHMTB)Pd(II)1:1415–4266.173 × 10⁴Ethyl acetate oaji.net
3-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB)Pd(II)1:2405–4253.011 × 10⁴Dichloromethane alga.cz

These reagents offer advantages such as high sensitivity, selectivity, and stability of the formed complexes, making them suitable for the trace analysis of metal ions in various samples.

List of Compound Names Mentioned:

this compound (4H-Chromene)

3-hydroxy-2-(2'-thienyl)-4H-chromen-4-one (HTC)

2-(2'-furyl)-3-hydroxy-4-oxo-4H-1-benzopyran (FHB)

3-hydroxy-2-(2'-thienyl)-4-oxo-4H-1-benzopyran

6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB)

6-chloro-3-hydroxy-7-methyl-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (CHMTB)

3-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB)

2-(N,N-Dialkylamino)-4H-1-benzopyran-4-ones

Halogenated 4H-chromenediones

Flavonols (e.g., Morin, Quercetin, Galangin)

Coumarins (as a related class)

2H-1-Benzopyran (2H-Chromene)

4H-benzo[h]chromene-3-carbonitriles

Spectrophotometric Determination Methodologies Utilizing 4H-1-Benzopyrans

Spectrophotometric determination methodologies employing this compound derivatives have been extensively developed, leveraging their capacity to form colored complexes with various analytes or their inherent spectral properties. These methods are valued for their sensitivity, selectivity, and relative simplicity, making them suitable for the quantitative analysis of metal ions and the quantification of naturally occurring compounds containing the benzopyran core.

Metal Ion Determination Using this compound Derivatives as Reagents

A significant application of this compound derivatives is their use as chelating reagents for the spectrophotometric determination of metal ions. Derivatives featuring a 3-hydroxy-4-oxo-4H-1-benzopyran structure are particularly effective due to their ability to form stable, colored complexes with transition metals, which can then be extracted into organic solvents for analysis.

Tungsten (W(VI)) Determination: Several 3-hydroxy-4-oxo-4H-1-benzopyran derivatives, including 3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB) researchgate.net, 3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (HTB) nih.gov, and 6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB) scholarsresearchlibrary.com, have been successfully utilized for the extractive spectrophotometric determination of tungsten(VI). These reagents form colored complexes with W(VI) in acidic media, which are then extracted into solvents such as dichloromethane or chloroform. The complexes typically exhibit maximum absorbance (λmax) in the visible spectrum, generally between 405 nm and 425 nm researchgate.netnih.govscholarsresearchlibrary.comalga.czasianpubs.org. These methods are characterized by high sensitivity and selectivity, with molar absorptivities often exceeding 3.78 × 10⁴ L mol⁻¹ cm⁻¹ and Sandell's sensitivities as low as 0.0029 µg W cm⁻² researchgate.netnih.gov.

Palladium (Pd(II)) Determination: The derivative HMPB has also been employed for the spectrophotometric determination of palladium(II) alga.cz. It forms a 1:2 (Pd:HMPB) complex that is quantitatively extracted into dichloromethane from a weakly basic medium. This complex shows maximum absorbance in the range of 405-425 nm alga.cz. The method is noted for its sensitivity, with a molar absorptivity of 3.011 × 10⁴ L mol⁻¹ cm⁻¹ and a limit of detection of 0.0147 µg Pd(II) mL⁻¹ alga.cz.

Other Metal Ion Determinations: Other this compound derivatives, notably 3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC), have been developed for the spectrophotometric determination of various other metal ions:

Tin (Sn(II)): HTC forms a 1:2 yellow complex extractable into dichloromethane, with a λmax at 432 nm. This method is linear up to 1.0 µg mL⁻¹ and features a molar absorptivity of 5.485 × 10⁴ L mol⁻¹ cm⁻¹ .

Niobium (Nb(V)): HTC forms a 1:2 colored complex in a perchloric acid medium, extractable into dichloromethane, showing a λmax at 420 nm and a molar absorptivity of 5.0357 × 10⁴ L mol⁻¹ cm⁻¹ .

Molybdenum (Mo(VI)): HTC serves as a complexing agent for Mo(VI), forming a complex that, when dissolved in water with Triton X-100, yields a high molar absorptivity of 2.80 × 10⁵ L mol⁻¹ cm⁻¹ at 410 nm .

Thorium (Th(IV)): HTC forms a 1:4 yellow complex in a dilute acetic acid medium with a λmax at 430 nm and a molar absorptivity of 3.95 × 10⁴ L mol⁻¹ cm⁻¹ .

Flavonoid Quantification

Table 1: Spectrophotometric Determination Parameters of Metal Ions Using this compound Derivatives

Benzopyran DerivativeAnalyteλmax (nm)Beer's Law Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Reference(s)
3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB)W(VI)4070-3.83.78 × 10⁴0.0049 researchgate.net
3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (HTB)W(VI)4150-2.86.45 × 10⁴0.0029 nih.gov
3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB)Pd(II)405-4250-1.53.011 × 10⁴0.0035 alga.cz
3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC)Sn(II)4320-1.05.485 × 10⁴0.00434*
3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC)Nb(V)4200-1.95.0357 × 10⁴-
3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC)Mo(VI)4100.01-0.42.80 × 10⁵-
3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC)Th(IV)430-3.95 × 10⁴-

Note: Sandell's sensitivity for Sn(II) determination with HTC is reported as 0.00434 µg W cm⁻² in some sources, likely a typographical error for Sn.

List of Compounds Mentioned:

this compound

Chromene derivatives

Flavonoids

3-hydroxy-2-(4′-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB)

3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (HTB)

6-chloro-3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (CHPB)

3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HTC)

Quercetin

Mechanistic Investigations of Biological Activities of 4h 1 Benzopyran Derivatives

Enzyme Modulation and Inhibition Mechanisms by 4H-1-Benzopyran Scaffolds

This compound derivatives have demonstrated the capacity to modulate the activity of several critical enzyme classes, playing a role in diverse physiological and pathological processes.

Kinase Inhibition Mechanisms (e.g., PI3K, c-Src, PKC-ζ)

Kinases are pivotal enzymes in cellular signaling pathways, regulating processes such as cell growth, differentiation, and survival. Aberrant kinase activity is frequently implicated in diseases like cancer. Certain this compound derivatives have been identified as potent kinase inhibitors.

One notable example is LY294002, chemically known as 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, which acts as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K) rjptonline.orgmdpi.combioscientifica.com. PI3K is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often hyperactivated in various cancers mdpi.combioscientifica.com. LY294002 inhibits PI3K activity with an IC50 value of 1.40 μM rjptonline.orgmdpi.combioscientifica.com.

Furthermore, derivatives of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one have been identified as isoform-selective inhibitors of protein kinase C-zeta (PKC-ζ) researchgate.net. PKC-ζ is involved in various cellular processes, including inflammation and cell proliferation, and its dysregulation can contribute to disease pathogenesis researchgate.net. While specific IC50 values for these specific derivatives against PKC-ζ were not detailed in the examined literature, their selective inhibitory action highlights the potential of the benzopyran scaffold in targeting specific kinase isoforms. Research also indicates that inhibitors targeting Src tyrosine kinases, such as PP2, can influence pathways involving PI3K and PKC-ζ, suggesting interconnectedness within signaling cascades nih.gov.

Reductase Enzyme Inhibition Mechanisms (e.g., Aldose Reductase)

Aldose reductase (AR) is an enzyme that plays a significant role in the development of diabetic complications by catalyzing the reduction of glucose to sorbitol researchgate.netnih.govunits.itacs.org. Inhibition of AR is a therapeutic strategy to mitigate these complications.

Derivatives of 7-hydroxy-2-substituted-4H-1-benzopyran-4-one have emerged as effective inhibitors of aldose reductase rjptonline.orgresearchgate.netnih.govacs.org. Structure-activity relationship (SAR) studies and molecular modeling investigations suggest that the inhibitory activity is strongly influenced by hydrogen bonding interactions with specific amino acid residues within the enzyme's active site, particularly Thr113 and Trp111 researchgate.netnih.govacs.orgresearchgate.net. Some of these benzopyran-4-one derivatives exhibit inhibitory activity comparable to established AR inhibitors like Sorbinil, while demonstrating greater selectivity over the related enzyme aldehyde reductase compared to Quercetin and Sorbinil nih.govacs.org. Quercetin itself, a flavonoid containing a benzopyran-4-one core, also possesses inhibitory activity against aldose reductase rjptonline.orgnih.govacs.org.

Aromatase Enzyme Modulation Mechanisms

Aromatase, a member of the cytochrome P450 superfamily, is critical for the final step in estrogen biosynthesis, converting androgens to estrogens turkjps.orgfrontiersin.orgveterinaryworld.org. This enzyme is a key target in the treatment of hormone-dependent breast cancer turkjps.orgresearchgate.net.

Studies have investigated the effects of 4-hydroxyphenylretinamide (4HPR) derivatives on aromatase activity and expression nih.gov. While most derivatives did not significantly decrease cellular aromatase activity, one specific analog demonstrated a notable reduction in aromatase activity across multiple breast cancer cell lines and also suppressed CYP19 gene expression in one cell line nih.gov. Importantly, placental microsomal aromatase assays ruled out a direct inhibitory mechanism for this compound, suggesting a non-genomic mechanism for its suppression of cellular aromatase activity nih.gov.

Intermolecular Interactions and Biological Target Engagement of this compound Derivatives

The biological efficacy of this compound derivatives is intrinsically linked to their ability to engage with biological targets through specific intermolecular interactions.

DNA Binding Modes and Interactions (e.g., Minor Groove Binding)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, including anticancer drugs. This compound and related 4H-pyran derivatives have been shown to interact with DNA, primarily through minor groove binding nih.govresearchgate.netnsf.gov.

Studies employing various spectroscopic techniques and viscosity measurements indicate that synthesized 4H-pyran derivatives preferentially bind to the minor groove of DNA, rather than intercalating between base pairs or binding to the major groove nih.govresearchgate.net. These interactions are characterized by binding constants (Kb) that can range from 1.53 × 104 M−1 to 2.05 × 106 M−1 nih.govresearchgate.net. Similarly, chromene-hydrazone derivatives also engage with DNA via minor groove binding, with docking affinity scores ranging from -7.0 to -9.8 kcal/mol. These compounds exhibit concentration-dependent hyperchromism, a phenomenon consistent with groove binding nsf.gov. The apparent binding constants (Kapp) for specific chromene-hydrazone compounds were reported in the range of 5.73 × 103 M−1 to 9.55 × 103 M−1, typical for DNA groove binders nsf.gov.

Table 1: DNA Binding Characteristics of 4H-Benzopyran Derivatives

Compound Class/ExampleBinding ModeBinding Constant (Kb or Kapp)Reference
4H-pyran derivativesMinor Groove1.53 × 104 – 2.05 × 106 M−1 nih.govresearchgate.net
Chromene-hydrazone derivatives (e.g., 6, 16, 20)Minor Groove5.73 × 103 – 9.55 × 103 M−1 nsf.gov

Protein-Ligand Interaction Profiling and Specificity

The specificity and affinity of this compound derivatives for protein targets are crucial for their therapeutic potential and understanding their mechanisms of action. Molecular docking and binding studies have elucidated interactions with various proteins.

For instance, 3-formyl chromone (B188151) derivatives have demonstrated strong binding affinities with several proteins, including CAD, BHK, IDE, HIF-α, p53, COX, and the Mpro of SARS-CoV2 researchgate.net. Specifically, 6-isopropyl-3-formyl chromone (compound 4) exhibited a high affinity for Insulinase (IDE), with a binding energy of -8.5 kcal/mol, surpassing that of the reference standard dapagliflozin (B1669812) researchgate.netnih.gov.

In the context of protein-ligand interactions, derivatives of thiodigalactoside (B104359) (TDG), including one featuring a (7-methoxy-2H-1-benzopyran-2-on-4-yl)methyl moiety, were evaluated for their interaction with human Galectin-3 (hGal-3) mdpi.com. These derivatives showed enhanced binding affinities compared to the parent TDG, with molecular docking studies revealing significant cation–π interactions with arginine residues in the protein's binding pocket mdpi.com.

Furthermore, N-(8-hydrazinyl-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenyl urea (B33335) (HSM-II) derivatives have shown high binding affinities with the protein PKS13, with docking scores reaching -11.4 kcal/mol, indicating strong interactions with the target protein researchgate.net. Palladium complexes incorporating this compound ligands have also been studied via molecular docking, with one transferase target (2O0U) exhibiting mutual interactions with all examined ligands ajol.info.

Emerging Applications and Future Research Directions in 4h 1 Benzopyran Chemistry

Applications in Advanced Functional Materials

The unique photophysical and chemical properties of chromene derivatives make them attractive candidates for advanced functional materials, particularly in the development of fluorescent probes and sensors.

Development of Fluorescent Probes and Sensors Based on 4H-1-Benzopyran

Chromene-based molecules are increasingly utilized as fluorescent probes for biological sensing and imaging applications. Their ability to exhibit distinct photophysical properties, such as environmental sensitivity and specific analyte recognition, is key to their utility. Research has focused on designing chromene derivatives that can selectively detect various analytes, including ions, biomolecules, and reactive species.

One notable area of development involves chromene derivatives as near-infrared (NIR) fluorescent molecules. For instance, a series of novel fluorescent 4H-1-benzopyrans with a donor-acceptor-donor architecture were developed, exhibiting significant spectral intensity variations with solvent polarity and high viscosity sensitivity mdpi.comresearchgate.netnih.gov. Compound M-3, in particular, demonstrated a 3-fold increase in emission intensity in a glycerol-ethanol system and a 4-fold increase in fluorescence intensity when incorporated into bovine serum albumin (BSA), indicating superior environmental sensitivity mdpi.comnih.gov. These molecules have also shown promising cellular uptake behavior, entering cell nuclei and binding to proteins with low toxicity, suggesting their potential for optical imaging probes and further drug development mdpi.comnih.gov.

The "thiol-chromene" click reaction has been a significant advancement, enabling the selective and rapid recognition of thiols aip.orgaip.org. Furthermore, chromene-based probes have been developed for sensing other biologically relevant analytes such as amino acids, hydrogen peroxide, and nitroreductase aip.orgaip.org. Some chromene derivatives have also been engineered for specific subcellular organelle targeting aip.orgaip.org.

Research has also explored chromene derivatives as electrochemical sensing materials, particularly for detecting ions like Lithium (I). Computational studies have identified specific nitro-substituted benzene (B151609) ring derivatives of chromenes that exhibit strong interactions with Li+ ions and significant changes in their bandgap upon complexation, suggesting their potential for developing selective and sensitive electrochemical sensors researchgate.net.

Table 1: Performance of this compound Derivatives as Fluorescent Probes/Sensors

Probe/CompoundTarget AnalyteKey Property/MechanismPerformance MetricsReference
M-3Environment (Viscosity, Polarity)Donor-Acceptor-Donor architecture, Molecular rotor3-fold emission increase (viscosity), 4-fold fluorescence increase (5% BSA) mdpi.comnih.gov
Thiol-Chromene ProbesThiols"Click" reactionSelective and rapid recognition aip.orgaip.org
Chromene-based probesAmino acids, H₂O₂, NitroreductaseSpecific recognitionVarious sensing mechanisms aip.orgaip.org
Nitro-substituted Chromene DerivativeLi⁺ ionsElectrochemical interaction, Bandgap changeStrong interaction, significant bandgap decrease (-50.824%) researchgate.net

Sustainable and Eco-Friendly Synthetic Strategies for this compound Systems

One approach involves multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex chromene scaffolds, reducing the need for intermediate separations wisdomlib.org. Various catalytic systems, such as organocatalysts, Lewis acids, and environmentally friendly bases, are being explored to optimize yields and reaction times wisdomlib.org. Ionic liquids, particularly those based on imidazolium (B1220033) cations, have emerged as effective and benign reaction media due to their non-volatility, non-flammability, and recyclability asianpubs.org. For instance, the ionic liquid [bmim][Br] has been used for the catalyst-free, eco-friendly synthesis of 2-amino-2-chromenes in high yields asianpubs.org.

Water has also been utilized as a green solvent for chromene synthesis, often in conjunction with micellar systems or as a reaction medium for catalyst-free reactions oup.comoup.comajgreenchem.comrasayanjournal.co.injddtonline.info. For example, a methodology for synthesizing chromene derivatives in water using surfactants has demonstrated higher isolation yields compared to reactions in toluene, highlighting a green and sustainable impact oup.comoup.com. Similarly, the use of coconut seed coat ash as a green catalyst in a solvent-free environment has been reported for the synthesis of 2-amino-4H-benzopyran derivatives ajgreenchem.com.

Microwave-assisted and ultrasound-assisted synthesis methods are also gaining traction for their ability to reduce reaction times and improve yields under environmentally benign conditions frontiersin.orgresearchgate.net. Mechanochemical synthesis, involving grinding solid reactants, offers a solvent-free and waste-free approach for preparing chromene derivatives researchgate.netnih.gov.

Furthermore, the development of recyclable catalysts, such as amino-functionalized silica (B1680970) gel-based catalysts and magnetic nanoparticles (e.g., NH₂@SiO₂@Fe₃O₄), facilitates greener synthetic protocols by enabling catalyst recovery and reuse frontiersin.orgnih.gov. Triethanolamine has also been identified as an efficient, eco-friendly, and low-cost homogeneous catalyst for the rapid synthesis of 4H-benzo[b]pyrans under ambient conditions researchgate.net.

Table 2: Green Synthetic Strategies for this compound Derivatives

Method/CatalystReaction ConditionsSubstratesYield RangeKey AdvantagesReference
Ionic Liquid ([bmim][Br])100°C, 10 minNaphthols, aldehydes, malononitrile (B47326)HighEco-friendly, recyclable catalyst, solvent-free asianpubs.org
Aqueous Micellar SystemWater, SurfactantsVariousHigher than tolueneGreen, sustainable, improved yields oup.comoup.com
Coconut Seed Coat Ash (CSCA)Solvent-freeMalononitrile, aldehydes, 1,3-diketonesHighEco-friendly, cost-effective, catalyst reuse ajgreenchem.com
Microwave-AssistedMicrowave irradiationVariousHighRapid, eco-friendly, high yield frontiersin.orgresearchgate.net
MechanochemicalGrinding (Solvent-free)VariousExcellent (88-96%)Solvent-free, waste-free researchgate.netnih.gov
TriethanolamineAmbient conditions, EthanolAldehydes, malononitrile, 1,3-diketonesHigh-to-excellentRapid, mild, low-cost catalyst researchgate.net
Magnetic Nanoparticles (e.g., NH₂@SiO₂@Fe₃O₄)Solvent/waste-free grindingAldehydes, malononitrile, dimedoneGood to excellentRecyclable catalyst, excellent yields nih.gov

Advanced Drug Design Principles Leveraging the this compound Scaffold

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets and is frequently found in biologically active compounds. This versatility makes it an attractive template for advanced drug design, aiming to develop novel therapeutic agents with enhanced efficacy and specificity.

Chromene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory properties wisdomlib.orgresearchgate.netbiointerfaceresearch.comresearchgate.netmdpi.comresearchgate.net. For instance, 2-amino-4H-chromene derivatives, particularly those with nitrile functionality, have shown promise in treating inflammatory diseases wisdomlib.org. Furthermore, specific 4-aryl-4H-chromene derivatives have been identified as potent lead candidates for breast cancer treatment, showing significant growth inhibition activity against cancer cell lines japsonline.com. Compound 61, a novel flavanone (B1672756) incorporated with chromenes, exhibited remarkable potency against multiple cancer cell lines with IC₅₀ values in the range of 1.08–2.42 μg/mL frontiersin.org.

In the context of drug design, modifications to the this compound core are explored to optimize interactions with specific biological targets. For example, research into cyclin-dependent kinase-2 (CDK-2) inhibitors for breast cancer therapy involves modifying the 4-aryl-4H-chromene scaffold to develop more potent and selective compounds japsonline.com. Computational studies, including molecular docking, are employed to predict binding interactions with targets like CDK-2, identifying promising lead candidates based on their docking scores and drug-likeliness parameters japsonline.comglobalresearchonline.net.

The scaffold is also investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, and for its role as enzyme inhibitors, like α-glucosidase inhibitors for managing hyperglycemia frontiersin.orgmdpi.com. The development of chromene-based hybrids, such as chromene-azo sulfonamide hybrids, is also a strategy to create compounds with enhanced anticancer potential and specific enzyme inhibitory activities (e.g., EGFR, hCAII, MMP-2) mdpi.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4H-1-Benzopyran derivatives, and how can their purity be validated?

  • Methodology : Derivatives like Pranlukast are synthesized via multi-step routes involving condensation, cyclization, or functional group modifications (e.g., introducing tetrazole or phenylbutoxy groups). Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) and purification via column chromatography. Purity validation employs HPLC (≥98% purity, HY-N10503 batch data) and 1H NMR to confirm structural integrity .

Q. How can researchers safely handle this compound compounds with acute toxicity risks?

  • Methodology : Follow OSHA/GHS guidelines for compounds classified as skin/eye irritants (Category 2A) or respiratory hazards. Use fume hoods to avoid inhalation, wear nitrile gloves, and employ P95 respirators for particulate control. Emergency protocols include immediate flushing with water for eye/skin exposure and medical consultation .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology : Combine mass spectrometry (GC-MS/NIST database matching for molecular ions) with 1H NMR to resolve substituent positions (e.g., hydroxyl or methoxy groups). For example, MedChemExpress HY-N10503 used LCMS and NMR to confirm 98.92% purity .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodology : Cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (e.g., DFT for NMR chemical shift predictions). For instance, discrepancies in hydroxyl group positions in bioactive derivatives (e.g., this compound-4-one from Aspergillus sp.) were resolved via NIST spectral library comparisons and isotopic pattern analysis .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

  • Methodology : Use design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation) or solvent polarity. For Pranlukast, optimizing the benzoylation step with 4-phenylbutoxy precursors increased yield by 15%. Monitor intermediates via TLC and adjust reaction times dynamically .

Q. How do structural modifications of this compound impact bioactivity in antimicrobial studies?

  • Methodology : Introduce substituents (e.g., dihydroxyphenyl or prenyl groups) and test bioactivity via microdilution assays. For example, this compound-4-one derivatives from Aspergillus sp. showed 89.9% antimicrobial efficacy against Staphylococcus aureus when functionalized with 3,4-dimethoxy groups. Compare IC₅₀ values and correlate with LogP calculations .

Q. What are the best practices for isolating this compound derivatives from natural sources?

  • Methodology : Use gradient solvent extraction (e.g., hexane → ethyl acetate → methanol) followed by preparative HPLC. For endophytic fungi, GC-MS coupled with NIST library matching identified this compound-4-one at 89.9% abundance in ethyl acetate fractions .

Data Management & Validation

Q. How can researchers access authoritative spectral databases for this compound derivatives?

  • Methodology : Subscribe to NIST Chemistry WebBook (SRD 69) for validated IR, NMR, and mass spectra. For example, NIST data for 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one includes fragmentation patterns critical for structural confirmation .

Q. What protocols ensure reproducibility in toxicity assays for this compound derivatives?

  • Methodology : Adhere to OECD guidelines for acute oral toxicity (e.g., LD₅₀ testing in rodents). For respiratory hazard classification (GHS Category 3), use in vitro alveolar macrophage assays and compare results with OSHA-defined exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.